CYH33 methanesulfonate
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Overview
Description
CYH33 methanesulfonate is an orally bioactive, selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitor. It has shown potent activity against various types of cancer cells, including breast cancer and non-small cell lung cancer cells . The compound inhibits the phosphorylation of Akt and ERK, leading to significant G1 phase arrest in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYH33 methanesulfonate involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically exceeding 98% purity .
Chemical Reactions Analysis
Types of Reactions
CYH33 methanesulfonate primarily undergoes phosphorylation inhibition reactions. It inhibits the phosphorylation of Akt and ERK, which are crucial signaling molecules in cancer cell proliferation .
Common Reagents and Conditions
The compound is used in various in vitro and in vivo studies under controlled conditions. Common reagents include cell culture media, specific inhibitors, and antibodies for detecting phosphorylation levels .
Major Products Formed
The major products formed from the reactions involving this compound are the dephosphorylated forms of Akt and ERK, leading to cell cycle arrest and inhibition of cancer cell growth .
Scientific Research Applications
CYH33 methanesulfonate has a wide range of scientific research applications:
Cancer Research: It is used extensively in preclinical studies to investigate its efficacy against various cancer types, including breast cancer and esophageal squamous cell carcinoma
Drug Resistance Studies: Research has focused on understanding the mechanisms of acquired resistance to this compound and identifying combinatorial regimens to overcome this resistance.
Mechanism of Action
CYH33 methanesulfonate exerts its effects by selectively inhibiting PI3Kα. This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival . The compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation . Additionally, it modulates the tumor microenvironment by enhancing the activity of immune cells .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3Kα-selective inhibitor used in cancer therapy.
Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Uniqueness
CYH33 methanesulfonate is unique due to its high selectivity for PI3Kα and its potent activity against solid tumors . Unlike other inhibitors, it has shown superior efficacy in preclinical models and has the potential to overcome resistance mechanisms that limit the effectiveness of other PI3K inhibitors .
Properties
CAS No. |
1494684-33-1 |
---|---|
Molecular Formula |
C25H33F3N8O8S2 |
Molecular Weight |
694.7 g/mol |
IUPAC Name |
methanesulfonic acid;methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C24H29F3N8O5S.CH4O3S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38;1-5(2,3)4/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36);1H3,(H,2,3,4) |
InChI Key |
CYWUJTNXNJVGLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C.CS(=O)(=O)O |
Origin of Product |
United States |
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